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molecular formula C7H8N2O3 B1296822 6-Methoxy-2-methyl-3-nitropyridine CAS No. 5467-69-6

6-Methoxy-2-methyl-3-nitropyridine

Cat. No. B1296822
M. Wt: 168.15 g/mol
InChI Key: GSJQJZOENXJWIP-UHFFFAOYSA-N
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Patent
US06358972B1

Procedure details

Sodium metal (8.68 g, 378 mmol) was added to methanol (350 mL) pre-cooled to 0° C. After the sodium completely dissolved, 2-chloro-5-nitro-6-methylpyridine (40.78 g, 236 mmol) was slowly added as a solid. The reaction mixture was heated at reflux temperature overnight, then poured into ice-water. The product was filtered and dried in vacuo overnight to give 29.39 grams of the title compound. (73%).
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40.78 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[C:5]([CH3:12])[N:4]=1.[CH3:13][OH:14]>>[CH3:13][O:14][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[C:5]([CH3:12])[N:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
8.68 g
Type
reactant
Smiles
[Na]
Name
Quantity
350 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
40.78 g
Type
reactant
Smiles
ClC1=NC(=C(C=C1)[N+](=O)[O-])C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 29.39 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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